molecular formula C6H9N3O B6593076 3(2H)-Pyridazinone,6-(dimethylamino)- CAS No. 35716-89-3

3(2H)-Pyridazinone,6-(dimethylamino)-

Cat. No.: B6593076
CAS No.: 35716-89-3
M. Wt: 139.16 g/mol
InChI Key: NORFHVKBYQMRNZ-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone,6-(dimethylamino)-: is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are widely studied in medicinal chemistry. The presence of a dimethylamino group at the 6-position of the pyridazinone ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone,6-(dimethylamino)- typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of hydrazine hydrate with 2,4-pentanedione under acidic conditions to form the pyridazinone ring. The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

Industrial Production Methods

Industrial production of 3(2H)-Pyridazinone,6-(dimethylamino)- often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. Purification is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone,6-(dimethylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the pyridazinone ring to pyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Dimethylamine, alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Pyridazinone N-oxides.

    Reduction: Pyridazine derivatives.

    Substitution: Various substituted pyridazinones with different functional groups.

Scientific Research Applications

3(2H)-Pyridazinone,6-(dimethylamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone,6-(dimethylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, resulting in its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A parent compound with similar structural features but lacking the dimethylamino group.

    Pyrimidine: Another six-membered heterocycle with two nitrogen atoms, often compared due to its biological activities.

    Pyrazine: A related compound with nitrogen atoms at different positions in the ring.

Uniqueness

3(2H)-Pyridazinone,6-(dimethylamino)- is unique due to the presence of the dimethylamino group, which significantly enhances its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in medicinal chemistry and drug development.

Properties

IUPAC Name

3-(dimethylamino)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-9(2)5-3-4-6(10)8-7-5/h3-4H,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORFHVKBYQMRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00509129
Record name 6-(Dimethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35716-89-3
Record name 6-(Dimethylamino)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00509129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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